

5-Chloro-1-methylindole chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-1-methylindole

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An In-depth Technical Guide to **5-Chloro-1-methylindole**: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of **5-Chloro-1-methylindole** (CAS No. 112398-75-1), a halogenated indole derivative of significant interest in medicinal and synthetic chemistry. We delve into the core chemical properties, structural characteristics, and spectroscopic signatures of this molecule. A detailed, field-tested protocol for its synthesis via N-methylation of 5-chloroindole is presented, emphasizing practical execution and mechanistic rationale. Furthermore, this guide explores the chemical reactivity of the **5-Chloro-1-methylindole** nucleus, focusing on the principles of electrophilic aromatic substitution. Finally, we survey its contemporary applications as a crucial building block in the development of targeted therapeutics, particularly in oncology. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile scaffold.

Molecular Structure and Physicochemical Properties

5-Chloro-1-methylindole is a disubstituted indole featuring a chlorine atom at the C5 position of the benzene ring and a methyl group on the pyrrole nitrogen (N1). This substitution pattern

imparts specific electronic and steric properties that govern its reactivity and utility as a pharmacophore.[1]

Caption: 2D Structure of **5-Chloro-1-methylindole**.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	5-chloro-1-methyl-1H-indole	[2]
CAS Number	112398-75-1	[2][3]
Molecular Formula	C ₉ H ₈ ClN	[2][4]
Molecular Weight	165.62 g/mol	[2][4]
Appearance	Light yellow oil	[5]
Purity	≥98% (by GC)	[2]
Solubility	Insoluble in water; Soluble in alcohols and other organic solvents like chloroform and DMF.	[6][7]

Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. While a complete set of experimental spectra for this specific compound is not readily available in public repositories, its characteristic spectroscopic data can be reliably predicted based on its structure and data from closely related analogs.

2.1 Mass Spectrometry (MS) The electron ionization mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight for the ³⁵Cl isotope. A significant M+2 peak at m/z = 167 with approximately one-third the intensity of the M⁺ peak is expected, which is the definitive signature of a monochlorinated compound.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the primary tool for structural elucidation. The expected chemical shifts in CDCl₃ are inferred from the spectra of

5-chloroindole, 1-methylindole, and 5-chloro-3-methyl-1H-indole.[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Expected ^1H NMR (in CDCl_3):

- N-CH₃: A sharp singlet at ~3.7-3.8 ppm.
- Aromatic Protons:
 - H4: Doublet, ~7.6 ppm. Deshielded due to proximity to the electronegative chlorine.
 - H7: Doublet, ~7.2-7.3 ppm.
 - H6: Doublet of doublets, ~7.1-7.2 ppm, showing coupling to both H4 and H7.
- Pyrrole Protons:
 - H2: Doublet, ~7.0-7.1 ppm.
 - H3: Doublet, ~6.4-6.5 ppm. Shielded due to the electron-donating effect of the nitrogen atom.

Expected ^{13}C NMR (in CDCl_3):

- N-CH₃: ~33 ppm.
- Pyrrole Carbons: C2 (~128 ppm), C3 (~101 ppm).
- Benzene Carbons: C5 (attached to Cl, ~125-126 ppm), C4, C6, C7 (~110-122 ppm).
- Bridgehead Carbons: C3a, C7a (~128-135 ppm).

2.3 Infrared (IR) Spectroscopy The IR spectrum is used to identify functional groups. Unlike its precursor 5-chloroindole, **5-Chloro-1-methylindole** will lack the characteristic N-H stretching band around 3400 cm^{-1} . Key expected peaks include:

- C-H stretching (aromatic & methyl): $2900\text{-}3100\text{ cm}^{-1}$.
- C=C stretching (aromatic): $1450\text{-}1600\text{ cm}^{-1}$.

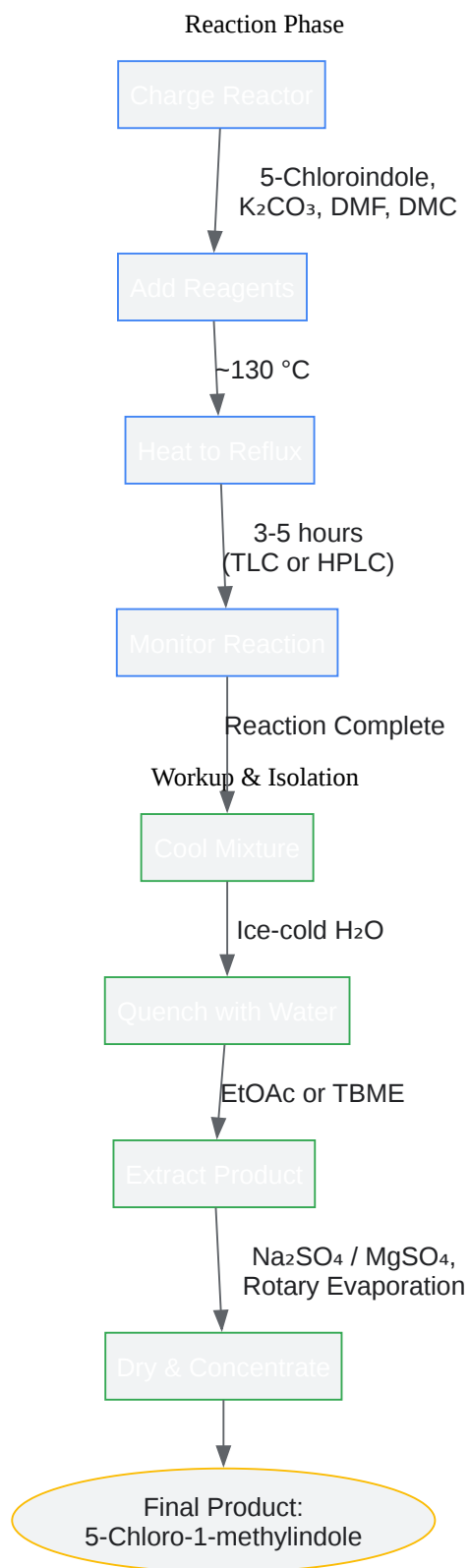
- C-N stretching: $\sim 1300\text{-}1350\text{ cm}^{-1}$.
- C-Cl stretching: $700\text{-}800\text{ cm}^{-1}$.

Synthesis of 5-Chloro-1-methylindole

The most direct and industrially scalable synthesis of **5-Chloro-1-methylindole** is the N-methylation of commercially available 5-chloroindole. The use of dimethyl carbonate (DMC) as a methylating agent represents a greener and safer alternative to traditional reagents like methyl iodide or dimethyl sulfate.

Causality Behind Experimental Choices:

- **Methylating Agent (DMC):** Dimethyl carbonate is a non-toxic, environmentally benign reagent. Its low reactivity compared to methyl halides is overcome by elevated temperatures, making the reaction highly controllable.
- **Base (K_2CO_3):** Potassium carbonate is a mild, inexpensive, and easy-to-handle base, sufficient to deprotonate the indole nitrogen to generate the nucleophilic indolide anion. Stronger bases like NaH are not required and would present greater handling risks.
- **Solvent (DMF):** N,N-Dimethylformamide is a polar aprotic solvent that effectively dissolves the indole substrate and the carbonate base, facilitating the $\text{S}_{\text{N}}2$ reaction. Its high boiling point ($\sim 153\text{ }^\circ\text{C}$) is ideal for this reaction, which requires heating.



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Caption: Experimental workflow for the synthesis of **5-Chloro-1-methylindole**.

Step-by-Step Experimental Protocol:

- **Reactor Setup:** To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloroindole (1.0 eq), potassium carbonate (K_2CO_3 , ~1.5 eq), and N,N-dimethylformamide (DMF, ~5-10 mL per gram of indole).
- **Reagent Addition:** Add dimethyl carbonate (DMC, ~3.0 eq) to the stirred suspension.
- **Reaction:** Heat the reaction mixture to reflux (approximately 130 °C) with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 5-chloroindole is consumed (typically 3-5 hours).
- **Workup - Quenching:** Once complete, cool the reaction mixture to room temperature, then further cool in an ice bath to ~0-5 °C. Slowly and carefully add ice-cold water to quench the reaction, which will precipitate the crude product or form an oily suspension.
- **Workup - Extraction:** Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (EtOAc) or tert-butyl methyl ether (TBME). Perform the extraction three times to ensure complete recovery.
- **Workup - Washing:** Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield **5-Chloro-1-methylindole** as a light yellow oil.^[5] The product is often of high purity (>95%) and may not require further purification.

Chemical Reactivity: Electrophilic Aromatic Substitution

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS).^[11] The reaction is strongly directed to the C3 position of the pyrrole ring.

Mechanistic Rationale:

- **Regioselectivity:** Attack at C3 is overwhelmingly favored because the resulting carbocation intermediate (Wheland intermediate) is stabilized by resonance involving the nitrogen atom, allowing the positive charge to be delocalized over both the carbon and nitrogen atoms without disrupting the aromaticity of the benzene ring. Attack at C2 would lead to a less stable intermediate.
- **Substituent Effects:**
 - **N1-Methyl Group:** The methyl group is weakly electron-donating and slightly increases the electron density of the indole ring, making it more reactive towards electrophiles than the N-H parent indole.
 - **C5-Chloro Group:** The chlorine atom is an electron-withdrawing group via induction, which deactivates the ring towards EAS. However, through resonance, its lone pairs are ortho-, para-directing. This effect reinforces the inherent reactivity at C3 (ortho to the C4 position) but deactivates the benzene ring portion of the molecule.

Common EAS reactions like nitration, halogenation, and Friedel-Crafts acylation are all expected to proceed at the C3 position.

Caption: General mechanism for electrophilic substitution at the C3 position.

Applications in Research and Drug Discovery

The 5-chloroindole scaffold is a "privileged structure" in medicinal chemistry, and its N-methylated derivative is a key intermediate for accessing a wide range of biologically active molecules.

5.1 Anticancer Agents - EGFR Inhibitors The most prominent application of the 5-chloroindole scaffold is in the development of potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, a critical target in oncology.

- **Mechanism of Action:** Many lung cancers are driven by mutations in EGFR. While first-generation inhibitors are effective, tumors often develop resistance through a secondary mutation, T790M. Derivatives built from the **5-chloro-1-methylindole** core have been

designed to potently inhibit both the wild-type (WT) EGFR and the drug-resistant T790M mutant.^[12]

- **Field Insight:** The 5-chloro-indole moiety inserts deep into the hydrophobic pocket of the EGFR kinase domain. The strategic placement of the chlorine atom enhances binding affinity and modulates pharmacokinetic properties. The N-methyl group prevents the formation of hydrogen bonds at the N1 position, which can be used to fine-tune the molecule's orientation and interaction with specific amino acid residues in the ATP-binding site.^[12]

5.2 Neuropharmacology - 5-HT₃ Receptor Modulation The parent compound, 5-chloroindole, is a known positive allosteric modulator (PAM) of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.^[6]

- **Therapeutic Relevance:** The 5-HT₃ receptor is a ligand-gated ion channel involved in chemotherapy-induced nausea, vomiting, and irritable bowel syndrome. While **5-Chloro-1-methylindole** itself has not been fully characterized in this role, it serves as a valuable starting point for synthesizing libraries of N-substituted analogs to probe the structure-activity relationship (SAR) at this receptor.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Although specific toxicology data for **5-Chloro-1-methylindole** is not extensively published, prudent handling procedures should be based on data from structurally similar chlorinated indoles.

- **Personal Protective Equipment (PPE):** Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
- **Hazards:** Assumed to be an irritant to the skin, eyes, and respiratory system. Harmful if swallowed.

This guide provides a robust framework for understanding and utilizing **5-Chloro-1-methylindole**. Its straightforward synthesis and versatile reactivity make it an invaluable tool for chemists and researchers dedicated to advancing the frontiers of drug discovery.

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- To cite this document: BenchChem. [5-Chloro-1-methylindole chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048529#5-chloro-1-methylindole-chemical-properties-and-structure]

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